Isomeric Purity: E vs. Z Configuration
The target compound, 2-Nonenoic acid (CAS 3760-11-0), is defined by its IUPAC name as (E)-non-2-enoic acid, which specifically denotes the trans (E) configuration of the double bond at the 2-3 position [1]. This is a critical point of differentiation from the cis (Z) isomer, which is a distinct chemical entity (CAS 1577-98-6 for (Z)-non-2-enoic acid) with different physicochemical and sensory properties. The E-isomer's canonical SMILES (CCCCCC/C=C/C(=O)O) and InChIKey (ADLXTJMPCFOTOO-BQYQJAHWSA-N) unambiguously specify this stereochemistry . Procurement of a product defined only as '2-nonenoic acid' without specification of isomeric purity may result in a mixture of E and Z isomers, which is chemically distinct and may not perform identically.
| Evidence Dimension | Isomeric Configuration and Identity |
|---|---|
| Target Compound Data | Trans (E) isomer, specified by IUPAC: (E)-non-2-enoic acid; SMILES: CCCCCC/C=C/C(=O)O |
| Comparator Or Baseline | Cis (Z) isomer: (Z)-non-2-enoic acid (CAS 1577-98-6); or an unspecified mixture of E and Z isomers |
| Quantified Difference | Distinct chemical entities with different CAS numbers and InChIKeys; non-interchangeable |
| Conditions | Chemical identity defined by IUPAC nomenclature and standardized identifiers (InChIKey, SMILES) |
Why This Matters
For applications in flavor formulation or as a synthetic intermediate, stereochemistry dictates odor character and reaction outcomes; sourcing the correct isomer ensures reproducibility and avoids unintended sensory or chemical effects.
- [1] National Institute of Standards and Technology (NIST). 2-Nonenoic acid. IUPAC Standard InChI and InChIKey. View Source
